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molecular formula C11H11BrF2O3 B8394529 4-Bromo-2-(2,4-difluoro-phenoxy)-butyric acid methyl ester

4-Bromo-2-(2,4-difluoro-phenoxy)-butyric acid methyl ester

Cat. No. B8394529
M. Wt: 309.10 g/mol
InChI Key: JBWHPWKQNUQNMP-UHFFFAOYSA-N
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Patent
US08940900B2

Procedure details

To a solution of 2,4-difluoro phenol (0.35 g, 2.73 mmol) in DMF (5 ml), added potassium carbonate (0.38 g, 2.73 mmol) and 2,4-Dibromo-butyric acid methyl ester (0.71 g, 2.74 mmol) and heated at 60° C. for 3 h. Reaction mixture was cooled to r.t. It was then extracted in EtOAc (30 ml) and washed with brine (2×10 ml), dried over Na2SO4 and concentrated under reduced pressure to obtain crude product, purification on silica gel to yield 4-Bromo-2-(2,4-difluoro-phenoxy)-butyric acid methyl ester (0.52 g, 61%). 1H NMR (400 MHz, CDCl3): δ 12.42-2.56 (m, 2H), 3.53-3.71 (m, 2H), 3.77 (s, 3H), 4.81 (dd, J=3.6 and 8.8 Hz, 1H), 6.72-6.80 (m, 1H), 6.85-6.90 (m, 1H), 6.95-7.02 (m, 1H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].[CH3:16][O:17][C:18](=[O:24])[CH:19](Br)[CH2:20][CH2:21][Br:22]>CN(C=O)C>[CH3:16][O:17][C:18](=[O:24])[CH:19]([O:9][C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1])[CH2:20][CH2:21][Br:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O
Name
Quantity
0.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.71 g
Type
reactant
Smiles
COC(C(CCBr)Br)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to r.t
EXTRACTION
Type
EXTRACTION
Details
It was then extracted in EtOAc (30 ml)
WASH
Type
WASH
Details
washed with brine (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
crude product, purification on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(C(CCBr)OC1=C(C=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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